molecular formula C18H19NO B073611 (E)-Desmethyldoxepin CAS No. 1225-56-5

(E)-Desmethyldoxepin

Cat. No. B073611
CAS RN: 1225-56-5
M. Wt: 265.3 g/mol
InChI Key: HVKCEFHNSNZIHO-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of (E)-Desmethyldoxepin involves the N-demethylation of doxepin, which is carried out in the liver through the action of cytochrome P450 enzymes. This process does not involve the interconversion of geometric isomers of doxepin, ensuring the stereospecificity of the resulting (E)-Desmethyldoxepin (Ghabrial et al., 1991).

Molecular Structure Analysis

(E)-Desmethyldoxepin retains the tricyclic core structure of doxepin, with the absence of one methyl group on the nitrogen atom. The geometric isomerism plays a significant role in its biological activity, with the (E)-isomer being one of the active forms. The molecular structure profoundly influences its solubility, ionization, and interaction with biological targets (Embil & Torosian, 1982).

Chemical Reactions and Properties

(E)-Desmethyldoxepin undergoes various chemical reactions, including hydroxylation and further N-demethylation, contributing to its diverse metabolite profile. The presence of the tricyclic core allows for multiple sites of metabolic modification, leading to the formation of hydroxylated metabolites and other derivatives which are essential for its elimination from the body (Moody, Freeman, & Cerniglia, 1999).

Physical Properties Analysis

The physical properties of (E)-Desmethyldoxepin, such as solubility and ionization characteristics, are crucial for its pharmacokinetic profile. It exhibits moderate solubility in water, which is significantly influenced by its pKa value and ionic strength. These properties are vital for understanding its absorption, distribution, and excretion patterns (Embil & Torosian, 1982).

Scientific Research Applications

  • Identification and Metabolism : (E)-Desmethyldoxepin is identified as a major metabolite of Doxepin. It is formed through the metabolic process involving enzymes like CYP2D6 and potentially others. The metabolism of Doxepin leads to various metabolites, including (E)-2-hydroxydoxepin, (E)-2-hydroxy-N-desmethyldoxepin, and both (Z)- and (E)-N-desmethyldoxepin (Shu et al., 1990).

  • Stereoselective Measurement : The stereoselective measurement of (E)- and (Z)-Doxepin, as well as its N-desmethyl and hydroxylated metabolites, is significant in understanding the drug's metabolism and pharmacokinetics (Haritos et al., 1999).

  • Role of CYP2D6 : CYP2D6 plays a major role in the stereospecific metabolism of Doxepin, particularly in the hydroxylation of the E-isomers, including (E)-Desmethyldoxepin. This suggests the significance of this enzyme in determining the metabolic pathway and clearance of the drug (Haritos et al., 2000).

  • Detection in Biological Samples : The presence and detection of (E)-Desmethyldoxepin have been studied in various biological samples, including serum, urine, and even hair. This is crucial for understanding the drug's distribution, as well as for therapeutic monitoring and forensic applications (Negrusz et al., 1998).

  • Pharmacokinetics and Bioavailability : Studies have also focused on the pharmacokinetics and bioavailability of Doxepin and its metabolites, including (E)-Desmethyldoxepin. These studies are vital for determining dosage, efficacy, and potential side effects of the drug (Yan et al., 2002).

  • Protein Binding : The protein binding characteristics of Doxepin and (E)-Desmethyldoxepin have been studied, indicating their interaction with plasma proteins, which is essential for understanding their pharmacodynamics (Virtanen et al., 2009).

  • Contribution of Other Cytochrome P450 Enzymes : Research has shown that along with CYP2D6, enzymes like CYP2C9 and CYP2C19 also contribute to the biotransformation of Doxepin and its isomers, which affects the drug's pharmacokinetics and the patient's response to therapy (Kirchheiner et al., 2002).

  • Solubility and Ionization : The solubility and ionization characteristics of Doxepin and Desmethyldoxepin have been determined, providing insights into their physicochemical properties, which are important for formulation and therapeutic use (Embil & Torosian, 1982).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions. It could include potential applications of the compound, or new reactions that it could undergo.


To analyze all relevant papers, you would need to perform a literature search using databases such as PubMed, Scopus, or Web of Science. You would then need to read the papers and summarize their findings.


For formatting, each of these sections could be a subheading in your report. Each subheading would be followed by one or more paragraphs that describe the findings for that topic.


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properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCEFHNSNZIHO-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2887-91-4 (hydrochloride)
Record name Desmethyldoxepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60217319
Record name Desmethyldoxepin, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Desmethyldoxepin

CAS RN

67035-76-1, 1225-56-5
Record name (3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67035-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyldoxepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLDOXEPIN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7JTC0A5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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